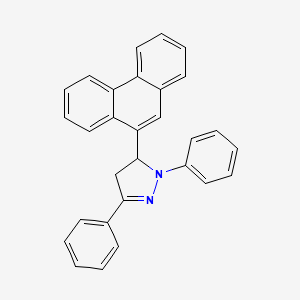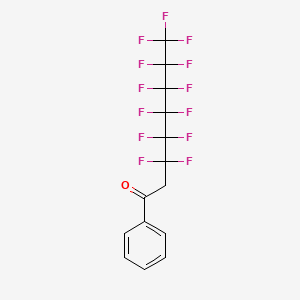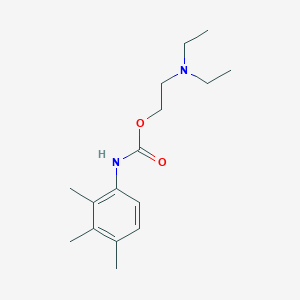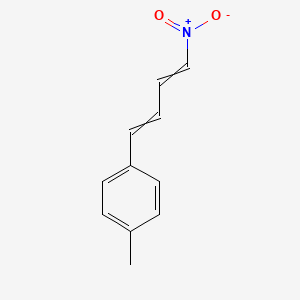![molecular formula C20H12N2O3 B12566234 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 188707-79-1](/img/structure/B12566234.png)
1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anthracene-9,10-dione core linked to a hydrazinyl group, which is further connected to a 4-oxocyclohexa-2,5-dien-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions. One common method includes the condensation of anthracene-9,10-dione with 4-oxocyclohexa-2,5-dien-1-ylidenehydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted anthracene derivatives, quinones, and hydrazine derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific pathways. Additionally, the anthracene-9,10-dione core can participate in redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis .
Comparison with Similar Compounds
- 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid
- 3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
Uniqueness: Compared to similar compounds, 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione stands out due to its unique combination of an anthracene-9,10-dione core and a hydrazinyl group. This structure imparts distinct reactivity and potential for diverse applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
188707-79-1 |
|---|---|
Molecular Formula |
C20H12N2O3 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N2O3/c23-13-10-8-12(9-11-13)21-22-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11,23H |
InChI Key |
WNLSTBVPGXOTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



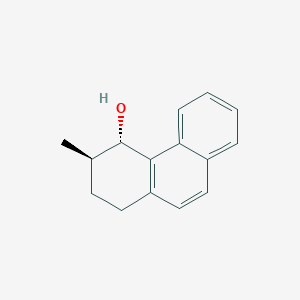
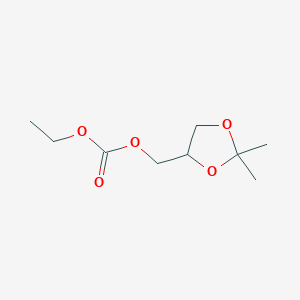
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


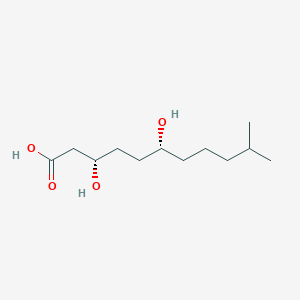
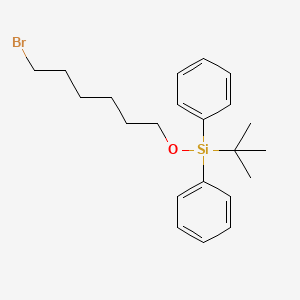
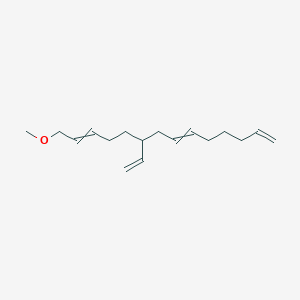
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
